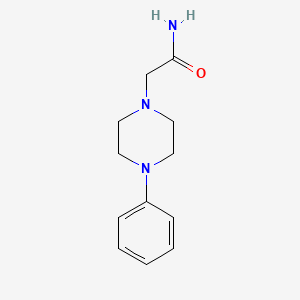

2-(4-phenyl-1-piperazinyl)acetamide

Overview

Description

“2-(4-phenyl-1-piperazinyl)acetamide” is a chemical compound with the linear formula C19H23N3O . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound is part of a series of new molecules that encompass pharmacologically potent amide and phenyl piperazine moieties in their structures .

Synthesis Analysis

The synthesis of this compound was initiated by the reaction of various un/substituted anilines with bromo acetyl bromide in aqueous basic medium to obtain various electrophiles, 2-Bromo-N-(un/substituted)phenyl acetamides. These electrophiles were then coupled with phenyl piperazine in polar aprotic medium to achieve targeted N-(un/substituted) phenyl-2-(4-phenyl-1-piperazinyl) acetamides .Molecular Structure Analysis

The molecular structure of “2-(4-phenyl-1-piperazinyl)acetamide” is deduced from their IR 1H-NMR, and 13C-NMR spectral data . The molecular formula is C19H23N3O .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(4-phenyl-1-piperazinyl)acetamide” involve the reaction of various un/substituted anilines with bromo acetyl bromide to obtain various electrophiles. These electrophiles are then coupled with phenyl piperazine .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-phenyl-1-piperazinyl)acetamide” include its molecular formula (C19H23N3O) and molecular weight (309.415 g/mol) . One of the synthesized compounds, N-(2-Ethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide, is a white amorphous solid with a melting point of 137 – 138°C .Scientific Research Applications

Anticonvulsant Activity

2-(4-phenylpiperazin-1-yl)acetamide: derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy . These molecules were designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones. Initial screening using maximal electroshock (MES) and subcutaneous pentylenetetrazole tests in mice and/or rats revealed activity, especially for 3-(trifluoromethyl)anilide derivatives. Some compounds also showed activity in the 6-Hz screen, an animal model of human partial and therapy-resistant epilepsy. In vitro studies identified the most potent derivative (20) as a moderate binder to neuronal voltage-sensitive sodium channels (site 2).

DPPH Scavenging, Analgesic, and Anti-inflammatory Properties

Another study explored 2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential agents with DPPH scavenging, analgesic, and anti-inflammatory properties . These compounds were designed and synthesized for these specific purposes.

Acetylcholinesterase Inhibition for Alzheimer’s Disease

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . These compounds hold promise in addressing the underlying mechanisms of AD.

Future Directions

The molecules in the series of “2-(4-phenyl-1-piperazinyl)acetamide” were evaluated for their anticancer activity using an anti-proliferation assay on the HCT116 Colon Cancer Cell line. It was found that one of the compounds was the most promising candidate of the series and will serve as a lead for future structure optimizations .

Mechanism of Action

Target of Action

The primary targets of 2-(4-phenylpiperazin-1-yl)acetamide are neuronal voltage-sensitive sodium channels and acetylcholinesterase (AChE) . These targets play crucial roles in neurological functions. Sodium channels are responsible for the initiation and propagation of action potentials in neurons, while AChE is involved in the termination of impulse transmissions at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

2-(4-phenylpiperazin-1-yl)acetamide interacts with its targets by binding to them. In the case of neuronal voltage-sensitive sodium channels, it acts as a moderate binder . For AChE, it exhibits inhibitory activity, with one derivative showing potent inhibitory activity with an IC50 of 0.90 μM . This compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .

Biochemical Pathways

The compound’s interaction with sodium channels and AChE affects several biochemical pathways. By binding to sodium channels, it can influence the propagation of action potentials, potentially affecting neuronal excitability . Its inhibition of AChE prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance cholinergic transmission, which is important for memory and cognition .

Result of Action

The result of 2-(4-phenylpiperazin-1-yl)acetamide’s action is primarily observed in its anticonvulsant activity in animal models of epilepsy . Some derivatives of this compound have also shown activity in the 6-Hz screen, an animal model of human partial and therapy-resistant epilepsy . Furthermore, its inhibitory action on AChE suggests potential utility in the treatment of Alzheimer’s disease .

properties

IUPAC Name |

2-(4-phenylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-12(16)10-14-6-8-15(9-7-14)11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAQKIGCRVMLLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193780 | |

| Record name | 1-Piperazineacetamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40798-95-6 | |

| Record name | 1-Piperazineacetamide, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040798956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazineacetamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4818209.png)

![N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4818218.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B4818226.png)

![5-(allylamino)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4818233.png)

![N-phenyl-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4818234.png)

![N-[(4-chlorophenyl)(3-pyridinyl)methyl]benzamide](/img/structure/B4818246.png)

![2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B4818251.png)

![isobutyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4818262.png)

![methyl 3-({[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4818266.png)

![2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4818279.png)

![2-methoxy-5-[(4-methyl-1-piperidinyl)carbonyl]-N-propylbenzenesulfonamide](/img/structure/B4818295.png)

![N-(2-bromo-4,6-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4818309.png)

![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4818316.png)